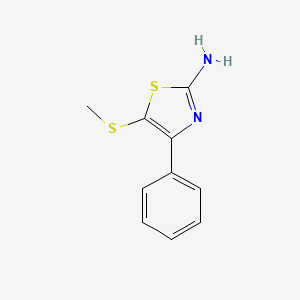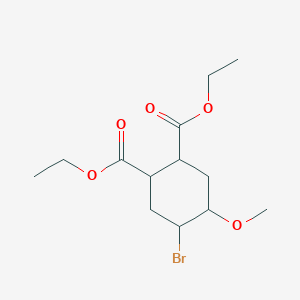![molecular formula C20H12F4O3 B14493184 Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone CAS No. 64488-60-4](/img/structure/B14493184.png)
Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a phenoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize any side reactions.
Chemical Reactions Analysis
Types of Reactions: Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone can be compared with other similar compounds, such as:
2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol: This compound shares a similar fluorinated structure but differs in its functional groups.
(2,3,5,6-Tetrafluoro-4-hydroxymethyl-phenyl)-methanol: This compound has a hydroxymethyl group instead of a phenoxymethoxy group.
Properties
CAS No. |
64488-60-4 |
|---|---|
Molecular Formula |
C20H12F4O3 |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
phenyl-[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone |
InChI |
InChI=1S/C20H12F4O3/c21-15-14(19(25)12-7-3-1-4-8-12)16(22)18(24)20(17(15)23)27-11-26-13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
MLTDBNVFHYVRKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)OCOC3=CC=CC=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


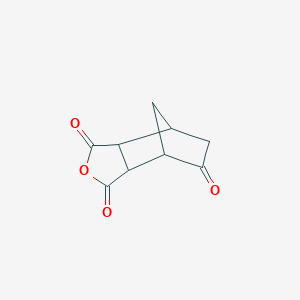

![1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol)](/img/structure/B14493119.png)
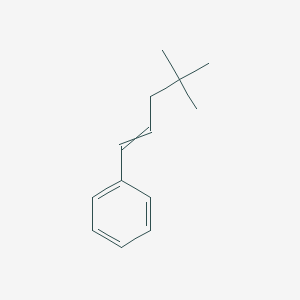
![9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14493125.png)
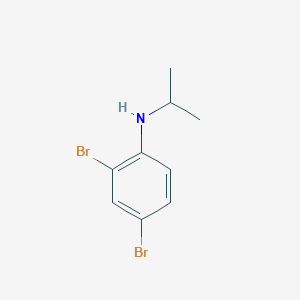
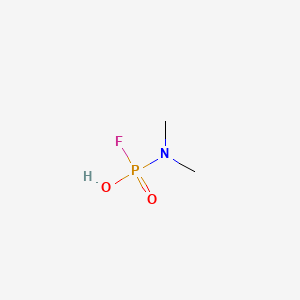
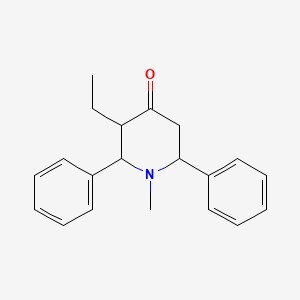
![N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide](/img/structure/B14493145.png)
![2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14493151.png)
